molecular formula C14H20O2 B14611532 Methyl 5-(2,5-dimethylphenyl)pentanoate CAS No. 60438-87-1

Methyl 5-(2,5-dimethylphenyl)pentanoate

Cat. No.: B14611532
CAS No.: 60438-87-1
M. Wt: 220.31 g/mol
InChI Key: FTXVFYWTYCAUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2,5-dimethylphenyl)pentanoate is an ester derivative featuring a pentanoate backbone linked to a 2,5-dimethylphenyl group. The compound’s methyl ester group and substituted aromatic ring suggest applications in organic synthesis, pharmaceuticals, or materials science.

Properties

CAS No.

60438-87-1

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

methyl 5-(2,5-dimethylphenyl)pentanoate

InChI

InChI=1S/C14H20O2/c1-11-8-9-12(2)13(10-11)6-4-5-7-14(15)16-3/h8-10H,4-7H2,1-3H3

InChI Key

FTXVFYWTYCAUFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,5-dimethylphenyl)pentanoate typically involves esterification reactions. One common method is the reaction of 5-(2,5-dimethylphenyl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of solid acid catalysts in these reactors can also reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,5-dimethylphenyl)pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-(2,5-dimethylphenyl)pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(2,5-dimethylphenyl)pentanoate largely depends on its interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in metabolic pathways .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
Methyl 5-(2,5-dimethylphenyl)pentanoate* C14H20O2 236.31 (calculated) 2,5-dimethylphenyl, methyl ester Hypothesized moderate lipophilicity
Ethyl 5-(2,5-dimethylphenoxy)pentanoate C15H22O3 262.34 2,5-dimethylphenoxy, ethyl ester Commercial availability
Ethyl 5-(3,5-dimethoxyphenyl)pentanoate C15H22O4 266.33 3,5-dimethoxyphenyl, ethyl ester Electron-rich aromatic ring
Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate C12H14F3NO2 273.24 Trifluoromethyl, phenylamino Enhanced metabolic stability

*Calculated data due to lack of direct experimental evidence.

Research Findings and Implications

  • Substituent Effects :
    • Positional Isomerism : 2,5-dimethyl substituents (target compound) vs. 3,5-dimethoxy () significantly alter electronic properties and steric hindrance, impacting reactivity and binding affinities .
    • Ester Group : Methyl esters generally exhibit higher volatility than ethyl analogs, influencing purification and application in gas-phase reactions.
  • Synthetic Challenges : Fluorinated and sulfur-containing derivatives (–10) require specialized reagents, whereas aromatic esters (–7) are more straightforward to synthesize .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.